molecular formula C18H24N6O3 B12149914 tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12149914
M. Wt: 372.4 g/mol
InChI Key: WZLXMWIFXBPJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tetrazole moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps One common method starts with the preparation of the tetrazole moiety, followed by the coupling of this moiety with a piperazine derivativeThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in maintaining consistency, reducing production time, and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

Tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate, often referred to as TBMPCPC, is a derivative of piperazine that has garnered interest for its potential biological activities. This article explores the biological activity of TBMPCPC, focusing on its neuropharmacological effects, anticorrosive properties, and structural characteristics.

Chemical Structure and Properties

  • Molecular Formula : C27H38N6O3S
  • Molecular Weight : 526.69 g/mol
  • CAS Number : 401566-80-1
  • SMILES Notation : O=C(OC(C)(C)C)N(C1)C@HC[C@@H]1N(CC3)CCN3C4=CC(C)=NN4C5=CC=CC=C5

Neuropharmacological Activity

Recent studies have indicated that TBMPCPC exhibits significant neuropharmacological properties. Research has shown that piperazine derivatives, such as TBMPCPC, can influence serotonergic pathways, which are crucial in the modulation of mood and anxiety.

Case Study: Anxiolytic and Antidepressant Effects

A study conducted on a related piperazine derivative (LQFM104) demonstrated its anxiolytic and antidepressant-like effects in mice. The treatment with this compound resulted in increased time spent in the center of the open field test, indicating reduced anxiety levels. Furthermore, the immobility time was significantly decreased in forced swimming and tail suspension tests, suggesting antidepressant activity. These effects were linked to serotonergic mechanisms, as pretreatment with a 5-HT1A antagonist abolished these benefits .

Anticorrosive Properties

The anticorrosive activity of TBMPCPC has been investigated through electrochemical studies. It was found to effectively inhibit corrosion on carbon steel surfaces in acidic environments.

Key Findings:

  • Inhibition Efficiency : TBMPCPC showed an inhibition efficiency of 91.5% at a concentration of 25 ppm in 1M HCl solution.
  • Mechanism : The anticorrosive effect is attributed to the strong adsorption of the compound onto the metal surface, facilitated by interactions between heteroatoms in TBMPCPC and the metal .

Structural Analysis

The molecular structure of TBMPCPC has been characterized using various techniques. Crystallographic studies reveal typical bond lengths and angles associated with piperazine derivatives.

ParameterValue
Crystal SystemOrthorhombic
Unit Cell Dimensionsa = 8.4007 Å
b = 16.4716 Å
c = 12.4876 Å
β = 90.948°
Yield68%

Properties

Molecular Formula

C18H24N6O3

Molecular Weight

372.4 g/mol

IUPAC Name

tert-butyl 4-[4-(5-methyltetrazol-1-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24N6O3/c1-13-19-20-21-24(13)15-7-5-14(6-8-15)16(25)22-9-11-23(12-10-22)17(26)27-18(2,3)4/h5-8H,9-12H2,1-4H3

InChI Key

WZLXMWIFXBPJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.